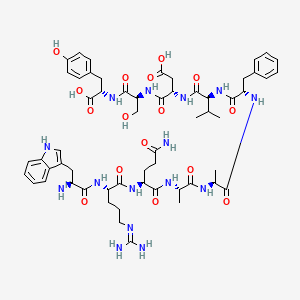

H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH

概要

説明

科学的研究の応用

Inflammation and Immune Response

10Panx has been studied extensively for its role in modulating inflammatory responses. Research indicates that it can inhibit ATP release from macrophages, which is crucial for inflammatory signaling.

- Case Study : In a study examining the effects of 10Panx on macrophage activation, it was found that while 10Panx did not inhibit ATP release at lower concentrations (100 µM), it significantly enhanced LPS-induced ATP release at higher concentrations (300-500 µM) . This suggests a dual role where 10Panx can both inhibit and promote certain cellular activities depending on its concentration.

Neuroprotection

In neurobiology, 10Panx has been explored for its protective effects against neuronal cell death.

- Case Study : Administration of 10Panx was shown to reduce inflammation-induced neuronal cell death in models of enteric nervous system injury . This highlights its potential as a therapeutic agent in neurodegenerative diseases where Pannexin-1 channels contribute to pathogenesis.

Hepatotoxicity

The peptide has also been investigated for its effects on liver injury models.

- Case Study : In a mouse model of acetaminophen-induced hepatotoxicity, pharmacological blockade of Panx1 channels with 10Panx attenuated liver damage . This indicates that targeting Pannexin-1 with 10Panx could be a novel strategy for protecting against drug-induced liver injury.

Mechanistic Insights

The mechanism by which 10Panx exerts its effects involves modulation of Pannexin-1 channel activity. The peptide's ability to inhibit dye uptake and ATP release indicates its role in regulating cellular communication and inflammatory responses.

Table: Summary of Key Findings on 10Panx Applications

作用機序

準備方法

10Panxは、ペプチドを製造するための一般的な方法である固相ペプチド合成(SPPS)を用いて合成される 。ペプチドは、固体支持体に段階的にアセンブルされ、各アミノ酸が順次添加される。 反応条件は、通常、不要な副反応を防ぐための保護基と、ペプチド結合の形成を促進するためのカップリング試薬の使用を含む 。 合成が完了すると、ペプチドは固体支持体から切断され、高速液体クロマトグラフィー(HPLC)を用いて精製される .

化学反応の分析

類似化合物との比較

10Panxは、P2X7受容体活性化の他の側面に影響を与えることなく、パネクシン-1チャネルを選択的に阻害する能力においてユニークである 。類似の化合物には以下が含まれる。

カルベノキソロール: パネクシン-1も阻害する非特異的ギャップ結合遮断薬.

プロベネシド: 他のチャネルに対するより幅広い効果を持つ、別のパネクシン-1阻害薬.

PanxE1B: 10Panxと類似のペプチドであるが、配列と特異性が異なる.

生物活性

10PANX, a mimetic inhibitory peptide of pannexin-1 (Panx1), has garnered significant attention in the field of cellular biology due to its ability to selectively inhibit Panx1 channels. This article provides a comprehensive overview of the biological activity of 10PANX, supported by data tables, case studies, and detailed research findings.

Overview of 10PANX

10PANX is designed to inhibit the function of Panx1, a protein that forms large channels in the plasma membrane, facilitating the passage of ions and small molecules. It has been shown to block P2X7 receptor-mediated processes, including dye uptake and interleukin-1β (IL-1β) release, without altering membrane currents in various cell types such as macrophages and neurons .

The primary mechanism through which 10PANX exerts its effects involves blocking the Panx1 channels activated by ATP and other stimuli. Specifically, it inhibits:

- P2X7-mediated dye uptake : This is crucial for understanding how 10PANX can modulate inflammatory responses.

- ATP-mediated IL-1β release : IL-1β is a key cytokine in inflammation, and its release is often mediated by Panx1 channels.

- Caspase-1 activation : This enzyme plays a significant role in the inflammatory process and cell death .

In Vitro Studies

In vitro studies have demonstrated that 10PANX effectively blocks Panx1 currents. For instance, it has been shown to inhibit secondary currents induced by NMDA receptors by over 70%, indicating its potential role in modulating excitatory signaling in neurons . Additionally, experiments using human red blood cells have confirmed its efficacy in inhibiting dye uptake without affecting basal membrane currents .

In Vivo Studies

A notable study investigated the effects of 10PANX on mechanical hyperalgesia in neuropathic rats. The administration of 300 μM 10PANX showed a significant increase in withdrawal thresholds, effectively reversing the hyperalgesic effects induced by NMDA injection. This suggests that 10PANX can mitigate pain responses associated with neuropathic conditions through its action on Panx1 channels .

Table 1: Summary of Biological Activities of 10PANX

Case Study: Neuropathic Pain Model

In a controlled experiment involving neuropathic rats, researchers injected NMDA to induce hyperalgesia. Following this, an intrathecal injection of 300 μM 10PANX resulted in:

- Pre-injection withdrawal threshold : 166.2 ± 7.5 g/cm²

- Post-NMDA injection (45 min) : 131.5 ± 6.4 g/cm²

- Post-10PANX injection (60 min) : 228.91 ± 12.1 g/cm²

These results indicate that 10PANX not only alleviates pain but also prevents the pronociceptive effects typically induced by NMDA .

特性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63)/t30-,31-,37-,39-,40-,41-,42-,43-,44-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJASTVQGSKHKZ-QZHJRRRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H79N15O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。